N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAYOYSVQKFKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, focusing on cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur.
- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, which is known to enhance biological activity.
- Acetamide Linkage : The presence of an acetamide group contributes to its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity against various human cancer cell lines. The specific compound has been evaluated for its cytotoxic properties, showing promising results.
-
Cytotoxicity Testing :
- In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds similar to this compound have shown IC50 values ranging from 0.28 µg/mL to 0.52 µg/mL against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Data Table of Biological Activity
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis via caspase activation |
| Analog A | A549 | 0.52 | Inhibition of cell proliferation |
| Analog B | SK-MEL-2 | 4.27 | ERK1/2 pathway inhibition |
| Analog C | HepG2 | 8.107 | Induction of DNA fragmentation |
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:
- Study on Anticancer Properties :
- Mechanistic Insights :
- Selectivity for Cancer Cells :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s thioether group (-S-) participates in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is facilitated by the electron-withdrawing effects of adjacent functional groups (e.g., amide and thiadiazole rings).
| Reaction Type | Mechanism | Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Replacement of sulfur with nucleophiles (e.g., hydroxide, amines) | Aprotic solvents (DMF, DCM), alkali (e.g., NaOH) |
Oxidation Reactions
The thioether bond undergoes oxidation to form a disulfide bridge, a common transformation for sulfur-containing compounds. This reaction typically requires mild oxidizing agents like hydrogen peroxide (H₂O₂) and occurs under controlled conditions.
| Reaction Type | Mechanism | Conditions | Reference |
|---|---|---|---|
| Oxidation | Conversion of thioether to disulfide | Oxidizing agents (e.g., H₂O₂) |
Amide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in amide chemistry and may influence the compound’s stability under specific conditions.
Thiadiazole Ring Reactivity
While not explicitly detailed in the provided sources, thiadiazole rings generally exhibit reactivity toward electrophilic substitution (e.g., halogenation) and ring-opening under acidic/basic conditions, depending on substituents.
Comparison with Structurally Similar Compounds
Research Implications
The compound’s reactivity highlights its potential in medicinal chemistry, particularly for targeting enzymes or receptors involved in inflammation or cancer pathways. Its structural complexity allows for further functionalization through substitution or oxidation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a thiol group (e.g., from 5-substituted-1,3,4-thiadiazole-2-thiol) reacts with 2-chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in ethanol) at reflux temperatures. Ethanol is commonly used for recrystallization to purify the product .
- Key Parameters :
- Reaction time: 4–7 hours under reflux.
- Solvent systems: Toluene/water mixtures or ethanol for purification.
- Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bonding. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns (~6.8–7.6 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (C=O) groups in acetamide and thiadiazole moieties .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 394.4) validate the molecular formula .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Assays :
- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) due to structural similarity to thiadiazole-based COX inhibitors .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Approach :
- Solvent Selection : Replace toluene with dimethylformamide (DMF) to enhance solubility of intermediates.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
- Temperature Control : Reduce side reactions by maintaining temperatures below 80°C during acetamide coupling .
- Data Analysis :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene/water | 68 | 92 |
| DMF with catalyst | 85 | 96 |
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NMR shifts for the thiadiazole sulfur environment.
- Solution : Compare with crystallographic data (e.g., bond lengths: C–S = 1.74–1.78 Å) to confirm spatial arrangement .
- Advanced Techniques :
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (space group: P2₁/c, unit cell parameters: a = 9.506 Å, β = 101.8°) .
- Density Functional Theory (DFT) : Simulate NMR/IR spectra to validate experimental observations .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The thiadiazole ring may form hydrogen bonds with Arg120/His90 residues .
- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl as a hydrophobic anchor).
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
